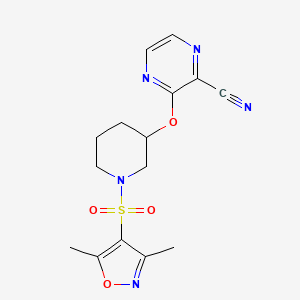
3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H17N5O4S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound “3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is currently unknown
Mode of Action
It’s hypothesized that it might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Biologische Aktivität
The compound 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrazine ring, a sulfonamide moiety, and a piperidine group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Antitumor Activity
- Pyrazole derivatives, including similar compounds, have shown promising antitumor effects. Studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties
- Inhibition of Enzymatic Activity
Case Study 1: Antitumor Effects
A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing the drug's efficacy through a synergistic effect .
| Compound | IC50 (µM) | Cell Line | Synergistic Effect |
|---|---|---|---|
| Pyrazole A | 15 | MCF-7 | Yes |
| Pyrazole B | 12 | MDA-MB-231 | Yes |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related pyrazole compounds against various pathogens. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 32 |
| Candida albicans | 128 |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Many studies suggest that pyrazole derivatives trigger apoptotic pathways in cancer cells through caspase activation.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial metabolism, thereby reducing viability.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Eigenschaften
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-10-14(11(2)24-19-10)25(21,22)20-7-3-4-12(9-20)23-15-13(8-16)17-5-6-18-15/h5-6,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTMFHITSXVMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














